8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride
Description
Molecular Formula: C₉H₈BrFO₄S
Molecular Weight: 311.13 g/mol
CAS Number: 2137808-43-4
Structure: The compound features a benzodioxepine core substituted with a bromine atom at position 8 and a sulfonyl fluoride group at position 5. The seven-membered dioxepine ring contributes to its conformational flexibility, while the sulfonyl fluoride group enhances electrophilicity for nucleophilic substitution reactions.
Properties
CAS No. |
2137808-43-4 |
|---|---|
Molecular Formula |
C9H8BrFO4S |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl fluoride |
InChI |
InChI=1S/C9H8BrFO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2 |
InChI Key |
AADBIYBSYRPBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine, which is then subjected to sulfonylation to introduce the sulfonyl fluoride group. The reaction conditions often involve the use of sulfonyl chlorides and fluoride sources under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxepines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The bromine atom and benzodioxepine ring structure may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Research Findings and Data
- Suzuki-Miyaura Coupling : The bromine in 8-bromo derivatives reacts with arylboronic acids to form biaryl structures, a key step in drug discovery .
- SuFEx Reactions : Sulfonyl fluorides form stable linkages with lysine residues in proteins, enabling probe development for chemical biology .
- Yield Comparisons : Sulfonyl chlorides typically achieve higher yields (>70%) in nucleophilic substitutions compared to fluorides (~50%) due to greater electrophilicity .
Biological Activity
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H10BrO4S
- Molecular Weight : 317.16 g/mol
- CAS Number : 625394-65-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its sulfonyl fluoride moiety is known to react with nucleophilic residues in proteins, potentially leading to enzyme inhibition.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine derivatives exhibit significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound appears to induce apoptosis in specific cancer cells through the modulation of apoptotic pathways.
Antimicrobial Activity
A study examined the effects of 8-bromo derivatives on bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating effective antimicrobial properties.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 8-Bromo derivative | 32 | 64 |
Anticancer Activity
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
